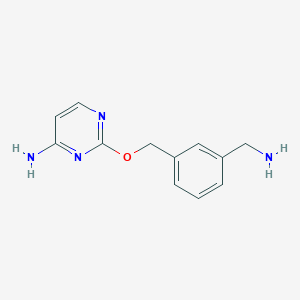
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.26 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
The synthesis of 2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of benzylidene acetones and ammonium thiocyanates, followed by a series of reactions including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high purity.
化学反应分析
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: This compound has been studied for its potential antitrypanosomal and antiplasmodial activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum by interfering with their metabolic processes . The exact molecular targets and pathways are still under investigation, but it is believed that the compound disrupts key enzymes and cellular functions in these pathogens.
相似化合物的比较
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine can be compared with other similar compounds such as:
2-aminopyrimidine derivatives: These compounds also exhibit antitrypanosomal and antiplasmodial activities.
4-aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds have shown potential as antitubercular agents.
N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl]-4-((4: These compounds contain a pharmacophoric 2-(arylamino)pyrimidine fragment and have been synthesized for various biological activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for further research and development.
属性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC 名称 |
2-[[3-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine |
InChI |
InChI=1S/C12H14N4O/c13-7-9-2-1-3-10(6-9)8-17-12-15-5-4-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16) |
InChI 键 |
RTZLMVHLRCSTNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)COC2=NC=CC(=N2)N)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















